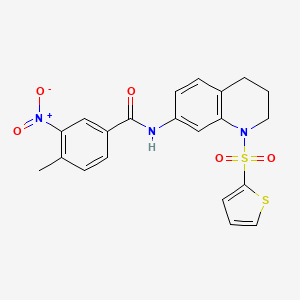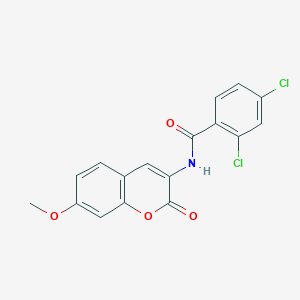
2,6-Bis(trifluoromethyl)benzyl bromide
Descripción general
Descripción
2,6-Bis(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C₉H₅BrF₆. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a bromomethyl group. This compound is known for its reactivity and is used as a building block in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Bis(trifluoromethyl)benzyl bromide can be synthesized through a multi-step process starting from 2,6-bis(trifluoromethyl)benzaldehyde. The aldehyde is first reduced to 2,6-bis(trifluoromethyl)benzyl alcohol, which is then brominated to yield the final product . The bromination step typically involves the use of phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(trifluoromethyl)benzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the reactive bromomethyl group. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the bromomethyl group to a methyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a benzylamine derivative, while oxidation would produce a carboxylic acid .
Aplicaciones Científicas De Investigación
2,6-Bis(trifluoromethyl)benzyl bromide is utilized in various scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-bis(trifluoromethyl)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The trifluoromethyl groups enhance the compound’s stability and reactivity by electron-withdrawing effects, which can influence the overall reaction pathway .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Bis(trifluoromethyl)benzyl bromide: Similar structure but with trifluoromethyl groups at different positions on the benzene ring.
2-(Trifluoromethyl)benzyl bromide: Contains only one trifluoromethyl group.
3,5-Bis(trifluoromethyl)benzyl bromide: Another positional isomer with trifluoromethyl groups at the 3 and 5 positions.
Uniqueness
2,6-Bis(trifluoromethyl)benzyl bromide is unique due to the specific positioning of the trifluoromethyl groups, which can significantly influence its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry for the development of new materials and pharmaceuticals .
Propiedades
IUPAC Name |
2-(bromomethyl)-1,3-bis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6/c10-4-5-6(8(11,12)13)2-1-3-7(5)9(14,15)16/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMLRMMSVUQPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2797739.png)
![1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2797741.png)


![2-methoxy-N-{2-[3-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2797747.png)

![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone](/img/structure/B2797751.png)
![(Prop-2-yn-1-yl)({1-[4-(pyridin-3-yl)phenyl]ethyl})amine](/img/structure/B2797752.png)
![2-(4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/new.no-structure.jpg)

![Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2797757.png)


